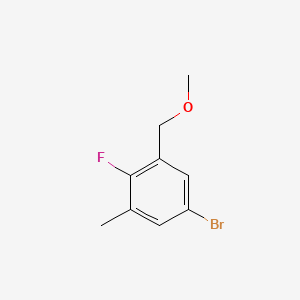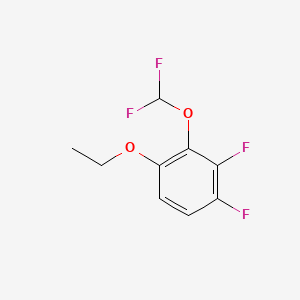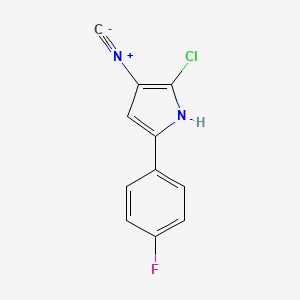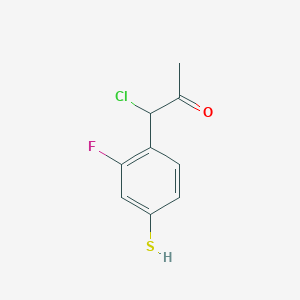
2-(1-(Tert-butoxycarbonyl)cyclobutyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(Tert-butoxycarbonyl)cyclobutyl)acetic acid is a compound with the molecular formula C12H21NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to a cyclobutyl ring, which is further connected to an acetic acid moiety. This compound is often used in organic synthesis, particularly in the protection of amines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Tert-butoxycarbonyl)cyclobutyl)acetic acid typically involves the protection of an amine group using the tert-butoxycarbonyl (Boc) group. One common method is to react the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(Tert-butoxycarbonyl)cyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation reactions can produce various oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-(Tert-butoxycarbonyl)cyclobutyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the protection and deprotection of amines.
Biology: The compound is used in the synthesis of peptides and other biologically active molecules.
Medicine: It serves as a building block in the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(1-(Tert-butoxycarbonyl)cyclobutyl)acetic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid: Similar in structure but with an azetidine ring instead of a cyclobutyl ring.
2-{[(tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclobutyl)acetic Acid: Contains a hydroxyl group on the cyclobutyl ring.
Uniqueness
2-(1-(Tert-butoxycarbonyl)cyclobutyl)acetic acid is unique due to its specific combination of a cyclobutyl ring and an acetic acid moiety, which provides distinct reactivity and stability compared to other Boc-protected compounds.
Eigenschaften
Molekularformel |
C11H18O4 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutyl]acetic acid |
InChI |
InChI=1S/C11H18O4/c1-10(2,3)15-9(14)11(5-4-6-11)7-8(12)13/h4-7H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
SGYDXZZVKOICGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1(CCC1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



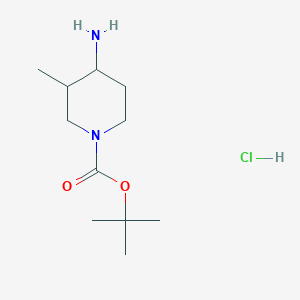
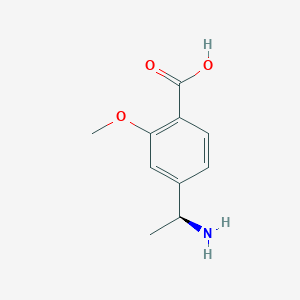
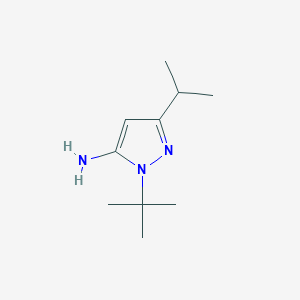

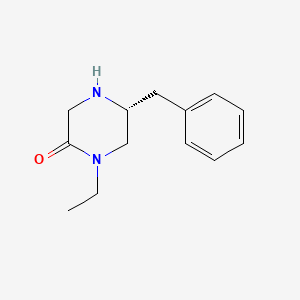

![1-benzyl-3-broMo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B14037088.png)
